molecular formula C15H16O2 B13426071 Benzaldehyde Benzyl Methyl Acetal

Benzaldehyde Benzyl Methyl Acetal

Cat. No.: B13426071
M. Wt: 228.29 g/mol
InChI Key: MZBKZYYUFWUURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde Benzyl Methyl Acetal is an organic compound derived from benzaldehyde. It is commonly used as a protecting group in organic synthesis due to its stability and reactivity. This compound is known for its role in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde Benzyl Methyl Acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol. This reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where benzaldehyde and methanol are fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the acetal from the by-products and unreacted starting materials .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), Palladium chloride (PdCl₂)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Methyl lithium (MeLi), Boron trifluoride etherate (BF₃·OEt₂)

Major Products Formed:

    Oxidation: Benzoic acid, Methyl benzoate

    Reduction: Benzyl alcohol

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzaldehyde Benzyl Methyl Acetal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde Benzyl Methyl Acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, allowing for the controlled release of the aldehyde group . This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are required.

Comparison with Similar Compounds

Uniqueness: Benzaldehyde Benzyl Methyl Acetal is unique due to its specific reactivity and stability, which makes it an excellent protecting group in organic synthesis. Its ability to undergo selective reactions without affecting other functional groups sets it apart from other similar compounds .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

[methoxy(phenyl)methoxy]methylbenzene

InChI

InChI=1S/C15H16O2/c1-16-15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

MZBKZYYUFWUURS-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.